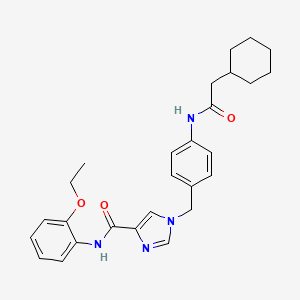
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N4O3
- Molecular Weight : 370.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been shown to inhibit certain enzyme pathways, which can lead to various pharmacological effects.
Enzymatic Inhibition
Research indicates that the compound acts as a selective inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. In vitro studies demonstrated an IC50 value in the low nanomolar range, indicating potent enzymatic inhibition .
Biological Activity
The biological activities of this compound include:
- Antihypertensive Effects : The compound's inhibition of CYP11B2 suggests potential use in treating hypertension by reducing aldosterone synthesis.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines, potentially linked to its ability to modulate signaling pathways involved in cell survival .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory markers in cellular models, which could be beneficial for conditions like arthritis or other inflammatory diseases.
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was primarily attributed to decreased aldosterone levels and subsequent sodium excretion .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines (including breast and prostate cancer) demonstrated that the compound induced apoptosis at concentrations as low as 1 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Effects
In vitro assays using macrophage cell lines showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential utility in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-2-34-25-11-7-6-10-23(25)30-27(33)24-18-31(19-28-24)17-21-12-14-22(15-13-21)29-26(32)16-20-8-4-3-5-9-20/h6-7,10-15,18-20H,2-5,8-9,16-17H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDAMBBTYBIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













